molecular formula C9H15N3 B13290523 2-Methyl-1-(pyrimidin-2-YL)butan-1-amine

2-Methyl-1-(pyrimidin-2-YL)butan-1-amine

Cat. No.: B13290523
M. Wt: 165.24 g/mol
InChI Key: QQAJZCNJOYXHFG-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyrimidin-2-yl)butan-1-amine is an organic compound with the molecular formula C9H15N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyrimidin-2-yl)butan-1-amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the nucleophilic substitution reaction of pyrimidine with 2-methyl-1-butanamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyrimidin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrimidin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(pyrimidin-2-yl)propan-1-amine
  • 2-Methyl-1-(pyridin-2-yl)butan-1-amine
  • 2-Methyl-1-(pyrimidin-4-yl)butan-1-amine

Uniqueness

2-Methyl-1-(pyrimidin-2-yl)butan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-1-pyrimidin-2-ylbutan-1-amine

InChI

InChI=1S/C9H15N3/c1-3-7(2)8(10)9-11-5-4-6-12-9/h4-8H,3,10H2,1-2H3

InChI Key

QQAJZCNJOYXHFG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=NC=CC=N1)N

Origin of Product

United States

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